molecular formula C16H21N7O7S3 B1203254 头孢米诺 CAS No. 84305-41-9

头孢米诺

货号: B1203254
CAS 编号: 84305-41-9
分子量: 519.6 g/mol
InChI 键: JSDXOWVAHXDYCU-VXSYNFHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢美诺克斯是一种第二代头孢菌素类抗生素,以其广谱杀菌活性而闻名。 它对革兰氏阴性菌和厌氧菌特别有效 . 该化合物用于治疗各种细菌感染,已获准在日本使用 .

安全和危害

Cefminox has been classified as harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

准备方法

合成路线和反应条件

头孢美诺克斯可以通过7β-溴乙酰胺-7α-甲氧基-3-(1-甲基-1H-5-四唑基)硫代甲基-3-头孢菌-4-羧酸与D-半胱氨酸盐酸盐的缩合反应合成。 反应在水中进行,使用碳酸氢钠将pH值调节至6.0-7.0 . 然后使用非极性大孔树脂X5色谱柱纯化反应产物,并用乙醇-水溶液或无水醇重结晶 .

工业生产方法

在工业生产中,头孢美诺克斯钠通过将具有特定结构的化合物分散在有机溶剂中,加入甲醇钠,然后进行缩合反应来制备。 然后将所得无水头孢美诺克斯钠在水的存在下转化为头孢美诺克斯钠七水合物晶体 .

化学反应分析

属性

IUPAC Name

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXOWVAHXDYCU-VXSYNFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016174
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84305-41-9
Record name Cefminox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84305-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefminox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMINOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox
Reactant of Route 2
Reactant of Route 2
Cefminox
Reactant of Route 3
Reactant of Route 3
Cefminox
Reactant of Route 4
Reactant of Route 4
Cefminox
Reactant of Route 5
Reactant of Route 5
Cefminox
Reactant of Route 6
Reactant of Route 6
Cefminox
Customer
Q & A

Q1: What is the primary mechanism of action of Cefminox?

A1: Cefminox is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: How does the D-amino acid side-chain of Cefminox contribute to its activity?

A3: Studies have shown that the D-amino acid side-chain of Cefminox contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []

Q3: What is the molecular formula and weight of Cefminox?

A4: The molecular formula of Cefminox sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []

Q4: Are there different crystal forms of Cefminox sodium, and do they have different properties?

A5: Yes, research has identified several crystal forms of Cefminox sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel cefminox sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []

Q5: How stable is Cefminox sodium in solution, and how does temperature affect its stability?

A6: Cefminox sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of Cefminox sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []

Q6: Can Cefminox sodium be mixed with other intravenous infusion fluids, and what is the compatibility?

A7: Cefminox sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.

Q7: How does the in vivo efficacy of Cefminox compare to its in vitro activity?

A9: Studies have shown that Cefminox displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []

Q8: Has the clinical efficacy of Cefminox been investigated in specific infections?

A10: Yes, clinical research has investigated the use of Cefminox in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of Cefminox in managing a range of bacterial infections.

Q9: What are the known mechanisms of resistance to Cefminox?

A9: Like other beta-lactam antibiotics, bacterial resistance to Cefminox can arise through mechanisms such as:

  • Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of Cefminox, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces Cefminox susceptibility. [, , ]
  • Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to Cefminox, making the bacteria less susceptible to its action. []

Q10: Is there cross-resistance between Cefminox and other antibiotics?

A12: Cross-resistance between Cefminox and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.

Q11: What analytical techniques are employed for the detection and quantification of Cefminox?

A11: Several analytical methods are utilized to characterize and quantify Cefminox, including:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of Cefminox in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]
  • UV Spectrophotometry: Cefminox absorbs UV light, and this property can be exploited for its quantification. [, , ]
  • High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of Cefminox with other drugs in biological samples like serum. []

Q12: How are impurities in Cefminox sodium identified and characterized?

A14: Identification and characterization of impurities in Cefminox sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]

Q13: How is Cefminox metabolized and excreted from the body?

A15: Cefminox is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []

Q14: How does the pharmacokinetic profile of Cefminox contribute to its efficacy?

A16: The favorable pharmacokinetic properties of Cefminox, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。